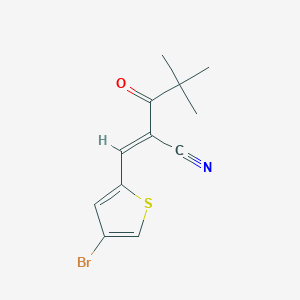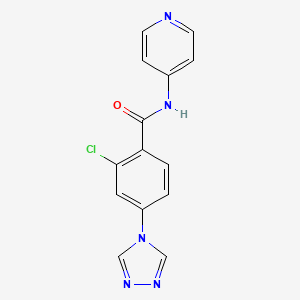
N-(4-ethoxyphenyl)-N'-2-pyridinylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-N'-2-pyridinylurea (EPU) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EPU is a small molecule that has been shown to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
作用機序
N-(4-ethoxyphenyl)-N'-2-pyridinylurea exerts its biochemical and physiological effects by inhibiting the activity of various enzymes, including PTP1B, GSK-3β, and AChE. This compound binds to the active site of these enzymes, preventing their activity and leading to the observed effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including improved insulin sensitivity, reduced cancer cell proliferation, increased apoptosis, and increased acetylcholine levels in the brain. These effects are due to the inhibition of the activity of various enzymes by this compound.
実験室実験の利点と制限
N-(4-ethoxyphenyl)-N'-2-pyridinylurea has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized with a high yield. It has been shown to have various biochemical and physiological effects, making it a promising candidate for the study of diabetes, cancer, and neurological disorders.
However, there are also limitations to the use of this compound in laboratory experiments. This compound has not been extensively studied in vivo, and its safety and toxicity profile is not well established. Further studies are needed to determine the optimal dosage and administration route of this compound.
将来の方向性
There are several future directions for the study of N-(4-ethoxyphenyl)-N'-2-pyridinylurea. One direction is to further investigate its potential applications in the treatment of diabetes, cancer, and neurological disorders. Another direction is to study the safety and toxicity profile of this compound in vivo. Further studies are also needed to determine the optimal dosage and administration route of this compound. Finally, the development of this compound analogs with improved potency and specificity could lead to the development of new drugs for the treatment of various diseases.
合成法
The synthesis of N-(4-ethoxyphenyl)-N'-2-pyridinylurea involves the reaction of 2-chloro-4-ethoxyaniline with 2-pyridylisocyanate in the presence of a base. The reaction leads to the formation of this compound as a white crystalline solid with a high yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
N-(4-ethoxyphenyl)-N'-2-pyridinylurea has various scientific research applications, including the study of diabetes, cancer, and neurological disorders. This compound has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a key role in insulin signaling. Inhibition of PTP1B activity by this compound leads to improved insulin sensitivity, making it a potential candidate for the treatment of diabetes.
This compound has also been shown to have anticancer properties. This compound inhibits the activity of the enzyme glycogen synthase kinase 3β (GSK-3β), which is involved in the development of cancer. Inhibition of GSK-3β activity by this compound leads to reduced cancer cell proliferation and increased apoptosis.
This compound has also been studied for its potential applications in neurological disorders. This compound has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE activity by this compound leads to increased acetylcholine levels in the brain, making it a potential candidate for the treatment of Alzheimer's disease.
特性
IUPAC Name |
1-(4-ethoxyphenyl)-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-2-19-12-8-6-11(7-9-12)16-14(18)17-13-5-3-4-10-15-13/h3-10H,2H2,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOJMEFTTHPHMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[((2R,5S)-5-{[5-(1H-imidazol-1-ylmethyl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]morpholine](/img/structure/B5435653.png)
![2-[1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperidin-3-yl]propan-2-ol](/img/structure/B5435666.png)
![7-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5435667.png)

![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)acrylonitrile](/img/structure/B5435691.png)
![4-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5435692.png)
![5'-methyl-1-[3-(1H-tetrazol-5-yl)propyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5435695.png)

![5-(3-chloro-5-methoxy-4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5435701.png)
![6-(1,3-benzodioxol-5-yl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5435709.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-8-quinolinol](/img/structure/B5435710.png)

![1-{[8-methyl-2-(morpholin-4-ylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidin-3-ol](/img/structure/B5435736.png)
![1-{3-fluoro-4-[4-(3-fluorobenzoyl)-1-piperazinyl]phenyl}-1-propanone](/img/structure/B5435740.png)